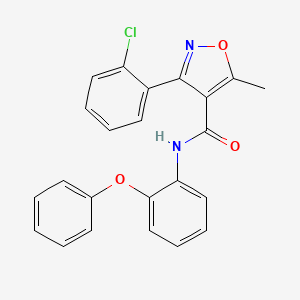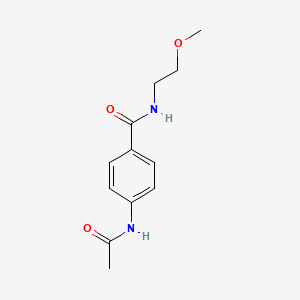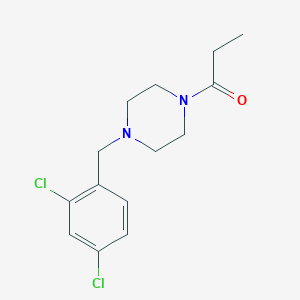
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide, also known as LX-4211, is a small molecule drug compound that has shown potential in treating type 2 diabetes mellitus (T2DM). It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine.
Mecanismo De Acción
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the SGLT2 protein, which is responsible for reabsorbing glucose in the kidneys. By blocking this protein, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide increases glucose excretion in the urine, leading to a decrease in blood glucose levels. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide also inhibits the SGLT1 protein, which is responsible for glucose absorption in the intestines, leading to a reduction in postprandial glucose levels.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glucose control, increase insulin sensitivity, and reduce body weight in animal studies. In clinical trials, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and decrease HbA1c levels in patients with T2DM. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce blood pressure and improve lipid profiles in patients with T2DM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for inhibiting the SGLT2 and SGLT1 proteins, which allows for the study of glucose transport in the kidneys and intestines. However, one limitation of using 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide research include studying its long-term safety and efficacy in treating T2DM, investigating its potential in treating other metabolic disorders, and exploring its mechanism of action in more detail. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide may also be studied in combination with other drugs for the treatment of T2DM.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential in treating T2DM. In animal studies, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glucose control, increase insulin sensitivity, and reduce body weight. In clinical trials, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and decrease HbA1c levels in patients with T2DM.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-21(22(26-29-15)17-11-5-6-12-18(17)24)23(27)25-19-13-7-8-14-20(19)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLLVXFXOJMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide](/img/structure/B4720859.png)
![5-imino-2-[(2-phenoxyethyl)thio]-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4720870.png)
![6-methoxy-2,2',3,3',4,5',6',9-octahydrospiro[beta-carboline-1,4'-pyran] hydrochloride](/img/structure/B4720875.png)



![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720909.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)